molecular formula C11H10ClNO B13606697 1-(3-Chloro-4-methoxyphenyl)cyclopropane-1-carbonitrile

1-(3-Chloro-4-methoxyphenyl)cyclopropane-1-carbonitrile

Cat. No.: B13606697
M. Wt: 207.65 g/mol
InChI Key: PJFKKMKJEMSLAF-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to a nitrile group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methoxyphenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chloro-4-methoxybenzyl chloride with sodium cyanide in the presence of a base to form the corresponding nitrile. This intermediate can then undergo cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the cyclopropanation process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The chloro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)cyclopropane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

  • 1-(3-Chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
  • 3-Chloro-1-(4-methoxyphenyl)propan-1-one

Uniqueness: 1-(3-Chloro-4-methoxyphenyl)cyclopropane-1-carbonitrile is unique due to its combination of a cyclopropane ring and a nitrile group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer different binding affinities and selectivities for molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H10ClNO/c1-14-10-3-2-8(6-9(10)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3

InChI Key

PJFKKMKJEMSLAF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)C#N)Cl

Origin of Product

United States

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